molecular formula C14H27N3 B11733128 hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11733128
M. Wt: 237.38 g/mol
InChI Key: OVWXYJBNVRYUNU-UHFFFAOYSA-N
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Description

Hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that belongs to the class of amines It features a hexyl chain attached to a pyrazole ring, which is further substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can be achieved through a multi-step process involving the formation of the pyrazole ring followed by alkylation and amination reactions. One common approach involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction between a hydrazine derivative and a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Halogenated compounds or sulfonates can serve as leaving groups in nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

Hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can be compared with other similar compounds, such as:

    Hexyl({[1-(2-methylpropyl)-1H-imidazol-4-yl]methyl})amine: Similar structure but with an imidazole ring instead of a pyrazole ring.

    Hexyl({[1-(2-methylpropyl)-1H-triazol-4-yl]methyl})amine: Contains a triazole ring, offering different electronic properties and reactivity.

    Hexyl({[1-(2-methylpropyl)-1H-pyridyl-4-yl]methyl})amine: Features a pyridine ring, which can participate in different types of chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H27N3

Molecular Weight

237.38 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]hexan-1-amine

InChI

InChI=1S/C14H27N3/c1-4-5-6-7-8-15-9-14-10-16-17(12-14)11-13(2)3/h10,12-13,15H,4-9,11H2,1-3H3

InChI Key

OVWXYJBNVRYUNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CN(N=C1)CC(C)C

Origin of Product

United States

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